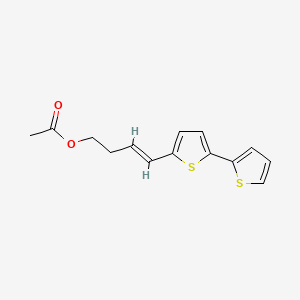
(E)-4-(5-Thiophen-2-ylthiophen-2-yl)but-3-enyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(5-Thiophen-2-ylthiophen-2-yl)but-3-enyl acetate is a compound that features a unique structure with two thiophene rings and an acetate group. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
The synthesis of (E)-4-(5-Thiophen-2-ylthiophen-2-yl)but-3-enyl acetate typically involves the formation of the thiophene rings followed by the introduction of the butenyl acetate group. Common synthetic routes include:
Cyclization Reactions: Thiophene rings can be synthesized through cyclization reactions such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Multicomponent Reactions: Ring-forming multicomponent reactions can also be employed to synthesize thiophene derivatives.
Industrial Production: Industrial methods may involve the use of substituted buta-1-enes with potassium sulfide to achieve atom-economical synthesis of thiophenes.
Chemical Reactions Analysis
(E)-4-(5-Thiophen-2-ylthiophen-2-yl)but-3-enyl acetate undergoes various chemical reactions, including:
Scientific Research Applications
(E)-4-(5-Thiophen-2-ylthiophen-2-yl)but-3-enyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-4-(5-Thiophen-2-ylthiophen-2-yl)but-3-enyl acetate involves its interaction with molecular targets and pathways. Thiophene derivatives can interact with various enzymes and receptors, modulating their activity. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers, affecting nerve signal transmission .
Comparison with Similar Compounds
(E)-4-(5-Thiophen-2-ylthiophen-2-yl)but-3-enyl acetate can be compared with other thiophene derivatives such as:
Suprofen: A 2-substituted thiophene used as a nonsteroidal anti-inflammatory drug.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Biotin: A naturally occurring thiophene derivative found in yeast and eggs.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
Properties
CAS No. |
92202-49-8 |
|---|---|
Molecular Formula |
C14H14O2S2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
[(E)-4-(5-thiophen-2-ylthiophen-2-yl)but-3-enyl] acetate |
InChI |
InChI=1S/C14H14O2S2/c1-11(15)16-9-3-2-5-12-7-8-14(18-12)13-6-4-10-17-13/h2,4-8,10H,3,9H2,1H3/b5-2+ |
InChI Key |
DTYUAGHVZBILLV-GORDUTHDSA-N |
Isomeric SMILES |
CC(=O)OCC/C=C/C1=CC=C(S1)C2=CC=CS2 |
Canonical SMILES |
CC(=O)OCCC=CC1=CC=C(S1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13126860.png)
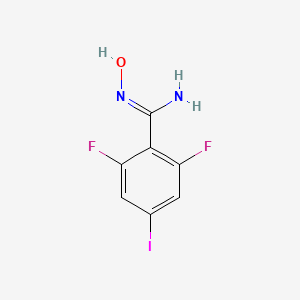

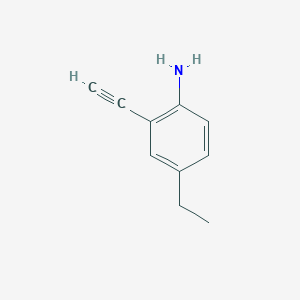
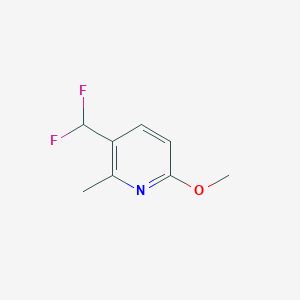
![6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide](/img/structure/B13126899.png)
![2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13126904.png)

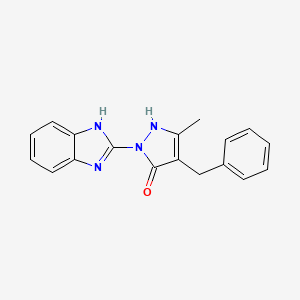
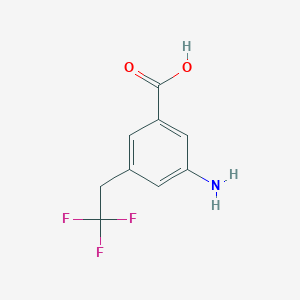
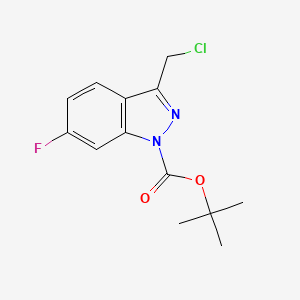
![2-([2,2'-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one](/img/structure/B13126926.png)
